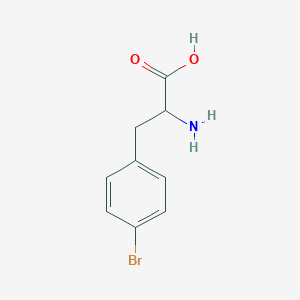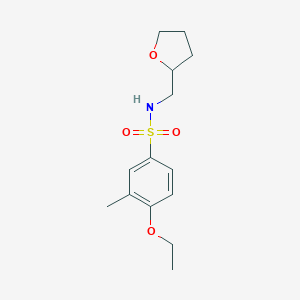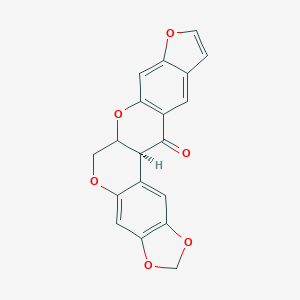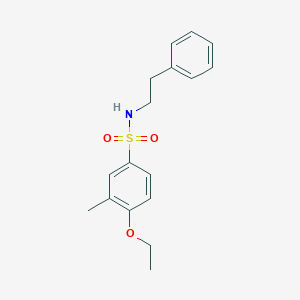![molecular formula C18H18Cl2N2O4S B239188 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,4-dichlorophenyl)sulfonyl]piperazine](/img/structure/B239188.png)
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,4-dichlorophenyl)sulfonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,4-dichlorophenyl)sulfonyl]piperazine is a chemical compound that has been widely used in scientific research. It is also known as BDPS, and its chemical formula is C19H18Cl2N2O4S. BDPS is a selective serotonin receptor antagonist that has been used in various studies to investigate the role of serotonin in different physiological and pathological processes.
Mécanisme D'action
BDPS is a selective serotonin receptor antagonist that binds to the serotonin receptor and blocks its action. It has been shown to selectively block the 5-HT2A receptor subtype, which is involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
BDPS has been shown to have various biochemical and physiological effects. It has been shown to reduce the contractile response of the smooth muscle cells in the gastrointestinal tract, which suggests that it may have potential therapeutic applications in the treatment of gastrointestinal disorders. BDPS has also been shown to reduce the release of serotonin from the platelets, which suggests that it may have potential therapeutic applications in the treatment of cardiovascular disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BDPS in lab experiments is its selectivity towards the 5-HT2A receptor subtype. This allows researchers to investigate the specific role of this receptor subtype in different physiological and pathological processes. However, one of the limitations of using BDPS is its potential off-target effects, which may affect the interpretation of the results.
Orientations Futures
There are several future directions for research related to BDPS. One possible direction is to investigate the potential therapeutic applications of BDPS in the treatment of gastrointestinal and cardiovascular disorders. Another possible direction is to investigate the role of serotonin and its receptors in the pathogenesis of different diseases, such as depression, anxiety, and drug addiction. Additionally, further studies are needed to investigate the potential off-target effects of BDPS and to develop more selective serotonin receptor antagonists.
Méthodes De Synthèse
BDPS can be synthesized through a multi-step reaction process. The first step involves the reaction of 1,3-benzodioxole with formaldehyde to form 1-(1,3-benzodioxol-5-yl)methanol. The second step involves the reaction of 1-(1,3-benzodioxol-5-yl)methanol with 2,4-dichlorobenzene sulfonyl chloride to form 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4-dichlorophenyl)sulfonyl]piperazine.
Applications De Recherche Scientifique
BDPS has been used in various scientific studies to investigate the role of serotonin in different physiological and pathological processes. It has been used to study the effects of serotonin on the cardiovascular system, gastrointestinal system, and central nervous system. BDPS has also been used in studies related to depression, anxiety, and drug addiction.
Propriétés
Nom du produit |
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,4-dichlorophenyl)sulfonyl]piperazine |
|---|---|
Formule moléculaire |
C18H18Cl2N2O4S |
Poids moléculaire |
429.3 g/mol |
Nom IUPAC |
1-(1,3-benzodioxol-5-ylmethyl)-4-(2,4-dichlorophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H18Cl2N2O4S/c19-14-2-4-18(15(20)10-14)27(23,24)22-7-5-21(6-8-22)11-13-1-3-16-17(9-13)26-12-25-16/h1-4,9-10H,5-8,11-12H2 |
Clé InChI |
MOXAWFHKXOSMJN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=C(C=C(C=C4)Cl)Cl |
SMILES canonique |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=C(C=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dichlorophenyl)sulfonyl]piperazine](/img/structure/B239187.png)



